molecular formula C6H11N3 B1398184 2-(1-methyl-1H-pyrazol-5-yl)ethanamine CAS No. 807315-40-8

2-(1-methyl-1H-pyrazol-5-yl)ethanamine

Cat. No.: B1398184
CAS No.: 807315-40-8
M. Wt: 125.17 g/mol
InChI Key: UGBXFYZRZQPHFK-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is an organic compound with the molecular formula C6H11N3. It features a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the reaction of 1-methylpyrazole with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-methylpyrazole, followed by its reaction with ethylene diamine. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

  • (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Comparison: Compared to these similar compounds, 2-(1-methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is a compound that has garnered attention in scientific research for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is C6H10N4C_6H_10N_4, and it is primarily utilized as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding modulates their activity, leading to various physiological effects. For instance:

  • Enzyme Inhibition : The compound has been reported to act as an inhibitor for certain enzymes, which may contribute to its anti-inflammatory and antimicrobial properties.
  • Receptor Interaction : It has been studied for its potential to interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are presented below:

Microorganism MIC (μM)
Staphylococcus aureus37
Escherichia coli156
Bacillus subtilis47
Candida albicans78

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies. Notably, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example:

  • Lung Cancer Cells : In vitro studies showed that derivatives of pyrazole could inhibit the growth of lung cancer cells with IC50 values ranging from 45 to 90 μM .
  • Breast Cancer Cells : The compound has also been noted for its antiproliferative activity against MDA-MB-231 breast cancer cells, highlighting its therapeutic potential in oncology .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings indicated that modifications in the pyrazole structure significantly influenced antimicrobial potency. For instance, compounds with electron-donating groups exhibited enhanced activity against resistant strains of bacteria .

Evaluation of Anticancer Activity

In a separate investigation focused on anticancer properties, researchers synthesized a series of pyrazole-based compounds and tested their effects on different cancer cell lines. The results indicated that structural variations led to significant differences in cytotoxicity, with some derivatives showing promising results against prostate and colorectal cancer cell lines .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBXFYZRZQPHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807315-40-8
Record name 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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